CPTH6 hydrobromide

Description

Propriétés

IUPAC Name |

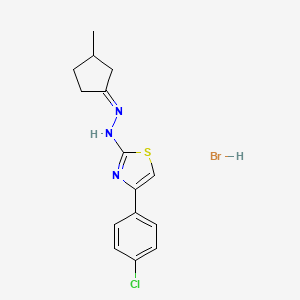

4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEQRZOKSCOLKS-PUBYZPQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of CPTH6 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular pathways affected by CPTH6, focusing on its role as a histone acetyltransferase (HAT) inhibitor and the subsequent downstream cellular consequences. This document details the direct enzymatic inhibition of GCN5 and PCAF, leading to hypoacetylation of histone and non-histone proteins. The resultant cellular effects, including the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G0/G1 phase, and modulation of autophagy, are thoroughly examined. Quantitative data are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a complete resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Histone Acetyltransferases GCN5 and PCAF

CPTH6 is a novel and specific inhibitor of the GCN5 (General Control Non-derepressible 5) and PCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2][3][4] Unlike inhibitors of other HAT families like p300/CBP, CPTH6 demonstrates selectivity for the GNAT (GCN5-related N-acetyltransferase) family.[2] The inhibitory effect of CPTH6 on GCN5 and PCAF has been demonstrated in radioactive and colorimetric in vitro HAT assays.[5][6] Evidence suggests that CPTH6 may act as a competitive inhibitor with respect to acetyl-CoA, as increasing acetyl-CoA concentrations can reverse its inhibitory effect on GCN5 activity.[2]

The inhibition of GCN5 and PCAF by CPTH6 leads to a global reduction in protein acetylation. This includes the hypoacetylation of core histones, particularly Histone H3 and Histone H4.[2][3] Furthermore, CPTH6 also affects the acetylation status of non-histone proteins, most notably α-tubulin.[4][7] This broad impact on the acetylome is central to the diverse biological effects of CPTH6.

Quantitative Data on CPTH6 Activity

The inhibitory activity of CPTH6 has been quantified in various cancer cell lines, demonstrating its broad anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| A549 | Non-Small Cell Lung Cancer | 73 | [7][8] |

| H1299 | Non-Small Cell Lung Cancer | 65 | [7][8] |

| Calu-1 | Non-Small Cell Lung Cancer | 77 | [7][8] |

| A427 | Non-Small Cell Lung Cancer | 81 | [7][8] |

| Calu-3 | Non-Small Cell Lung Cancer | 85 | [7][8] |

| HCC827 | Non-Small Cell Lung Cancer | 205 | [7][8] |

| H460 | Non-Small Cell Lung Cancer | 147 | [7][8] |

| H1975 | Non-Small Cell Lung Cancer | 198 | [7][8] |

| H1650 | Non-Small Cell Lung Cancer | 83 | [7] |

| U-937 | Acute Myeloid Leukemia | Not specified | [2] |

| HL-60 | Acute Myeloid Leukemia | Not specified | [9] |

| HT-29 | Colon Carcinoma | Not specified | [9] |

| HCT116 | Colon Carcinoma | Not specified | [9] |

| A2780 | Ovary Carcinoma | Not specified | [9] |

| M14 | Melanoma | Not specified | [9] |

| U-87 | Glioblastoma | Not specified | [9] |

| MCF7 | Breast Carcinoma | Not specified | [9] |

Downstream Cellular Effects of CPTH6

The inhibition of GCN5 and PCAF by CPTH6 triggers a cascade of cellular events, culminating in anti-cancer activity through the induction of apoptosis, cell cycle arrest, and modulation of autophagy.

Induction of Apoptosis via the Mitochondrial Pathway

CPTH6 is a potent inducer of apoptosis in various cancer cell lines.[2][3][4] The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3.[2] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[7] The involvement of the Bcl-2 family of proteins in regulating this process has also been noted, with CPTH6 affecting the expression of both pro- and anti-apoptotic members.[2][3]

Figure 1: CPTH6-induced apoptotic signaling pathway.

G0/G1 Phase Cell Cycle Arrest

A significant effect of CPTH6 treatment is the induction of cell cycle arrest, primarily in the G0/G1 phase.[2][3] This arrest prevents cancer cells from progressing to the S phase and undergoing DNA replication. The molecular mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. While the precise details are still under investigation, it is suggested that the inhibition of GCN5/PCAF by CPTH6 may lead to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are essential for the G1/S transition.

Figure 2: CPTH6-induced G0/G1 cell cycle arrest pathway.

Modulation of Autophagy

CPTH6 has been shown to modulate the autophagic process in cancer cells.[10][11] Interestingly, the effect of CPTH6 on autophagy appears to be complex and context-dependent. Studies have shown that CPTH6 treatment leads to an accumulation of autophagic markers, such as LC3-II.[12] This accumulation is not due to an induction of autophagy but rather to a blockage of the autophagic flux at a late stage, impairing the fusion of autophagosomes with lysosomes.[10] This process is dependent on the autophagy-related protein 7 (Atg7) but occurs independently of Beclin-1, suggesting a non-canonical pathway.[10] The hypoacetylation of α-tubulin by CPTH6 is thought to play a role in this disruption of autophagic flux.[13] The interplay between CPTH6-induced apoptosis and autophagy is an area of active investigation, with some evidence suggesting that the blockage of autophagy may contribute to the apoptotic cell death observed.[14]

Figure 3: Modulation of autophagy by CPTH6.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CPTH6's mechanism of action.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This protocol is adapted from methodologies used to assess the direct inhibitory effect of CPTH6 on HAT enzymes.[6]

-

Reaction Mixture Preparation: In a final volume of 30 µL, combine HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), 10 µg of histone H3 or H4 substrate, and the desired concentration of this compound (or vehicle control).

-

Enzyme Addition: Add 100-200 ng of recombinant human GCN5 or PCAF enzyme to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding 1 µL of [3H]-acetyl-CoA (0.5 mCi/mL).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stopping the Reaction: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.0).

-

Scintillation Counting: Air dry the P81 paper and measure the incorporated radioactivity using a liquid scintillation counter.

Figure 4: Workflow for the in vitro radioactive HAT assay.

Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effects of CPTH6 on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 10 to 200 µM) for the desired duration (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Acetylation and Apoptosis Markers

This protocol is for detecting changes in protein acetylation and key apoptotic proteins following CPTH6 treatment.[15][16]

-

Cell Lysis: After treatment with CPTH6, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-H3, acetylated-α-tubulin, cleaved PARP, or cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after CPTH6 treatment.

-

Cell Harvesting: Following treatment with CPTH6, harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection of apoptosis by flow cytometry.[1][17][18][19]

-

Cell Preparation: After CPTH6 treatment, harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound represents a significant advancement in the development of epigenetic-based cancer therapies. Its specific inhibition of the GCN5 and PCAF histone acetyltransferases triggers a cascade of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy. This in-depth technical guide provides a comprehensive resource for the scientific community, offering detailed insights into the molecular mechanisms of CPTH6, quantitative data on its activity, and robust experimental protocols to facilitate further research and development. A thorough understanding of the intricate signaling pathways affected by CPTH6 will be crucial for its successful translation into clinical applications and for the design of novel combination therapies to combat cancer.

References

- 1. bosterbio.com [bosterbio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The thiazole derivative CPTH6 impairs autophagy [arpi.unipi.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Autophagy and apoptosis- what’s the connection? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. kumc.edu [kumc.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Function of CPTH6 Hydrobromide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Functions, Mechanisms of Action, and Therapeutic Potential of CPTH6 Hydrobromide for Researchers, Scientists, and Drug Development Professionals.

This compound, a thiazole (B1198619) derivative, has emerged as a significant compound in oncological research.[1][2] This technical guide provides a comprehensive overview of its core functions, mechanism of action, and the experimental protocols used to elucidate its effects, with a particular focus on its application in cancer research.

Core Function and Mechanism of Action

This compound is a specific inhibitor of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[3][4][5] Unlike other HAT inhibitors, it does not significantly affect the activity of p300 and CBP HATs.[3] The primary mechanism of action of CPTH6 is the reduction of histone acetylation, specifically decreasing the acetylation of histone H3 at lysine (B10760008) 18.[3] This inhibition of HAT activity leads to downstream effects on gene expression and protein function, ultimately influencing cell fate.

The inhibition of Gcn5 and pCAF by CPTH6 has been shown to induce several cellular processes that contribute to its anti-cancer properties:

-

Induction of Apoptosis: CPTH6 activates the apoptotic program in various cancer cell lines, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[1][2][5] This is achieved through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[5]

-

Cell Cycle Perturbation: The compound causes an accumulation of cells in the G0/G1 phase and a depletion of cells in the S/G2M phases of the cell cycle.[5][6]

-

Modulation of Autophagy: CPTH6 has been observed to impair autophagy and reduce autophagosome turnover by hindering their degradation pathway.[3]

-

Induction of Differentiation: In addition to inducing apoptosis, CPTH6 can also promote differentiation in AML and neuroblastoma cells.[3][5]

-

Reduction of Tubulin Acetylation: CPTH6 also reduces the acetylation of α-tubulin, which can affect microtubule dynamics and related cellular processes.[4][5]

Therapeutic Potential in Oncology

The primary therapeutic application of this compound investigated to date is in the treatment of cancer. Its ability to selectively inhibit Gcn5 and pCAF makes it a promising candidate for targeted cancer therapy.

Non-Small Cell Lung Cancer (NSCLC)

Research has demonstrated that CPTH6 preferentially targets lung cancer stem-like cells (LCSCs) derived from NSCLC patients.[2][7][8][9] While it inhibits the growth of both LCSCs and established NSCLC cell lines, the inhibitory effect is more pronounced in LCSCs.[2][7] The growth-inhibitory effect in LCSCs is primarily due to the induction of apoptosis.[2][8] Furthermore, treatment with CPTH6 is associated with a reduction in stemness markers in LCSC lines.[2][7][8] In vivo studies have shown that CPTH6 can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell content in treated tumors.[2][7][8]

Leukemia

CPTH6 has been shown to induce histone hypoacetylation and apoptosis in human leukemia cells.[5] It inhibits the acetylation of H3/H4 histones and α-tubulin in a panel of leukemia cell lines, leading to a concentration- and time-dependent inhibition of cell viability.[5] The pro-apoptotic effects of CPTH6 in leukemia cells are mediated through the mitochondrial pathway and are influenced by the expression of Bcl-2 and Bcl-xL.[5]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CPTH6 in various non-small cell lung cancer cell lines after 72 hours of treatment.

| Cell Line | IC50 (µM) at 72h |

| H1299 | 65 |

| A549 | 73 |

| Calu-1 | 77 |

| A427 | 81 |

| H1650 | 83 |

| Calu-3 | 85 |

| H460 | 147 |

| H1975 | 198 |

| HCC827 | 205 |

Data sourced from a study on the effects of CPTH6 on human NSCLC cell lines.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Caption: Signaling pathway of CPTH6-induced apoptosis.

Caption: General experimental workflow for evaluating CPTH6 efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of CPTH6.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Apoptosis Analysis (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cancer cells with CPTH6 at various concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[8]

Western Blotting for Histone Acetylation

-

Protein Extraction: Extract total protein from CPTH6-treated and control cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

This compound is a potent and specific inhibitor of Gcn5/pCAF HATs with significant anti-cancer activity, particularly against leukemia and non-small cell lung cancer. Its ability to preferentially target cancer stem cells highlights its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular mechanisms and clinical applications of this promising compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other cancer types and in combination with existing therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]

CPTH6 Hydrobromide as a Gcn5/pCAF Inhibitor: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of CPTH6 hydrobromide, a thiazole (B1198619) derivative identified as a selective inhibitor of the GNAT family histone acetyltransferases (HATs), Gcn5 (KAT2A) and pCAF (KAT2B). CPTH6 has emerged as a valuable chemical probe for studying the roles of these enzymes in cellular processes and as a potential scaffold for the development of novel anticancer therapeutics. This guide details its mechanism of action, summarizes its biological effects with quantitative data, presents detailed experimental protocols for its evaluation, and illustrates key pathways and workflows through diagrams.

Introduction: Gcn5 and pCAF in Health and Disease

General control non-depressible 5 (Gcn5) and p300/CBP-associated factor (pCAF) are highly homologous lysine (B10760008) acetyltransferases (KATs) that play critical roles in transcriptional regulation.[1] They function as the catalytic subunits of large, multi-protein coactivator complexes, which are recruited to chromatin to acetylate histone tails (primarily Histone H3 at lysine 9, H3K9) and other non-histone proteins.[1][2] This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and creating a more open chromatin structure that facilitates gene transcription.[3]

Beyond histones, Gcn5 and pCAF acetylate a wide array of proteins, including transcription factors like p53 and c-MYC, and cytoskeletal proteins such as α-tubulin.[1][4] Through these activities, they regulate fundamental cellular processes including cell cycle progression, DNA repair, metabolism, and differentiation.[1][5] Dysregulation of Gcn5 and pCAF activity is implicated in various diseases, most notably cancer, where their overexpression is often linked to the stabilization of oncoproteins and the promotion of cell proliferation and survival.[1][6] This makes them attractive targets for therapeutic intervention.

This compound: A Selective Gcn5/pCAF Inhibitor

CPTH6, with the chemical name 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone, is a thiazole derivative that selectively inhibits the HAT activity of Gcn5 and pCAF.[7][8][9]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [10] |

| CAS Number | 2321332-57-2 | [9][10] |

| Molecular Formula | C₁₅H₁₆ClN₃S • HBr | [10] |

| Molecular Weight | 386.7 g/mol | [10] |

| Appearance | Crystalline solid | [10] |

| Solubility | DMSO: 25 mg/ml; DMF: 25 mg/ml; Ethanol: 0.5 mg/ml | [10] |

Mechanism of Action

CPTH6 demonstrates significant selectivity for Gcn5 and pCAF over the related p300/CBP family of HATs.[8][9] In vitro enzymatic assays show that CPTH6 effectively reduces the acetylation of histone substrates by recombinant Gcn5 and pCAF, while having no effect on p300 or CBP activity at similar concentrations.[8]

The inhibitory effect of CPTH6 on Gcn5 can be reversed by increasing the concentration of the acetyl-CoA cofactor, suggesting a mechanism that may involve competition at or near the acetyl-CoA binding site.[8] Treatment of cells with CPTH6 leads to a dose- and time-dependent decrease in the acetylation of key Gcn5/pCAF substrates, including histone H3, histone H4, and α-tubulin.[7][8][11] This hypoacetylation of cellular proteins is a direct consequence of Gcn5/pCAF inhibition and underlies the biological effects of the compound.

Quantitative Biological Data

CPTH6 has been evaluated across a range of human cancer cell lines, demonstrating potent anti-proliferative and cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell type and exposure duration.

In Vitro HAT Inhibition

In a radioactive assay using recombinant enzymes and histone H3 as a substrate, 800 μmol/L CPTH6 demonstrated significant inhibition of Gcn5 and pCAF activity, comparable to other known inhibitors, while not affecting p300 and CBP.[8][12]

Cell Viability (IC₅₀)

The following tables summarize the IC₅₀ values of CPTH6 in various cancer cell lines.

Table 1: IC₅₀ of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment) [11]

| Cell Line | IC₅₀ (μM) |

| H1299 | 65 |

| A549 | 73 |

| Calu-1 | 77 |

| A427 | 81 |

| H1650 | 83 |

| Calu-3 | 85 |

| H460 | 147 |

| H1975 | 198 |

| HCC827 | 205 |

Table 2: IC₅₀ of CPTH6 in Patient-Derived Lung Cancer Stem-Like Cells (LCSCs) (72h treatment) [3]

| LCSC Line | IC₅₀ (μM) |

| LCSC18 | 12 |

| LCSC136 | 21 |

| LCSC36 | 23 |

| LCSC223 | 25 |

| LCSC229 | 29 |

| LCSC196 | 36 |

| LCSC143 | 67 |

Notably, CPTH6 shows greater potency in lung cancer stem-like cells compared to established NSCLC cell lines, suggesting it may preferentially target the cancer stem cell population.[3][11]

Cellular Consequences and Signaling Pathways

Inhibition of Gcn5/pCAF by CPTH6 triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

-

Histone Hypoacetylation and Gene Expression: CPTH6 treatment leads to global hypoacetylation of histones H3 and H4.[7] This alters chromatin structure and modulates the expression of genes critical for cell survival and proliferation.

-

Cell Cycle Arrest: Treated cells accumulate in the G0/G1 phase of the cell cycle, with a corresponding depletion of cells in the S and G2/M phases.[7][8]

-

Apoptosis Induction: CPTH6 induces apoptosis through the intrinsic mitochondrial pathway.[7] This is characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and cleavage of PARP.[7][8] Overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL can mitigate CPTH6-induced apoptosis.[7]

-

α-Tubulin Hypoacetylation and Autophagy: CPTH6 also reduces the acetylation of α-tubulin, a non-histone substrate of Gcn5/pCAF.[7][11] This has been linked to an impairment of the autophagic process, specifically by reducing autophagosome turnover and degradation.[9][13]

Detailed Experimental Protocols

The following are representative protocols for evaluating the activity of CPTH6.

In Vitro HAT Activity Assay (Radioactive)

This protocol is adapted from studies demonstrating the direct enzymatic inhibition by CPTH6.[8]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the HAT assay buffer (50 mmol/L Tris-HCl pH 8.0, 0.1 mmol/L EDTA, 1 mmol/L dithiothreitol, 10% glycerol).

-

Component Addition: To the buffer, add the following components:

-

1 μg of recombinant human Gcn5 or pCAF protein.

-

2 μg of histone H3 or H4 substrate.

-

CPTH6 (e.g., at a final concentration of 800 μmol/L) or DMSO as a vehicle control.

-

20 μmol/L Acetyl-CoA containing 0.01 μCi/μL [³H]Acetyl-CoA to initiate the reaction.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Blotting: Spot the reaction mixture in triplicate onto P-81 phosphocellulose filter papers.

-

Washing: Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.

-

Detection: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Express the results as a percentage of the activity observed in the DMSO control samples.

Cellular Acetylation Analysis (Western Blot)

This protocol assesses the effect of CPTH6 on protein acetylation levels within cells.[8][11]

-

Cell Treatment: Plate cells (e.g., U-937, H1299) and allow them to adhere. Treat with various concentrations of CPTH6 (e.g., 20-100 μmol/L) or DMSO for desired time points (e.g., 24-72 hours).

-

Protein Extraction: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein lysate and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-acetyl-Histone H3, anti-acetyl-α-tubulin (K40), anti-total Histone H3, anti-total α-tubulin, and a loading control (e.g., anti-HSP72/73, anti-β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize the acetylated protein levels to the total protein and/or loading control.

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol measures the effect of CPTH6 on cell proliferation and viability.[11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of CPTH6 (e.g., 10-200 μmol/L) for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression (four-parameter model) to calculate the IC₅₀ value.

Applications in Research and Drug Development

CPTH6 serves as a critical tool for elucidating the specific functions of Gcn5 and pCAF in various biological contexts. Its selectivity allows researchers to dissect the roles of the GNAT family from those of the p300/CBP family.

From a therapeutic standpoint, the potent activity of CPTH6 against cancer cells, particularly cancer stem-like cells, makes it a promising lead compound.[11] The high IC₅₀ values in some contexts indicate a need for further optimization to improve potency for potential clinical use.[1] Future drug development efforts may focus on:

-

Structure-Activity Relationship (SAR) studies: To design more potent and drug-like analogs.

-

Combination Therapies: Investigating synergistic effects with other anticancer agents, such as DNA-damaging drugs.[14]

-

In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of CPTH6 and its derivatives in animal models. Studies have already shown that CPTH6 can inhibit the growth of LCSC-derived xenografts in vivo.[11]

Conclusion

This compound is a well-characterized, selective inhibitor of Gcn5 and pCAF acetyltransferases. It effectively reduces histone and non-histone protein acetylation, leading to cell cycle arrest and apoptosis in a variety of cancer models. Its preferential activity against cancer stem-like cells highlights its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to utilize CPTH6 as a chemical probe and a scaffold for the discovery of next-generation epigenetic cancer therapies.

References

- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Posttranslational regulation of the GCN5 and PCAF acetyltransferases | PLOS Genetics [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The thiazole derivative CPTH6 impairs autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CPTH6 Hydrobromide in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide is a novel thiazole (B1198619) derivative that has emerged as a specific inhibitor of the GCN5 (General Control Nondepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs). By selectively targeting these enzymes, CPTH6 induces histone hypoacetylation, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of CPTH6, a compilation of its activity in different cancer models, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a small molecule inhibitor of the GNAT (Gcn5-related N-acetyltransferase) family of histone acetyltransferases. Specifically, it has been shown to inhibit the enzymatic activity of Gcn5 and pCAF, while having no effect on other HATs like p300 and CBP[1][2]. This specificity makes CPTH6 a valuable tool for dissecting the roles of Gcn5 and pCAF in cellular processes and a potential candidate for therapeutic development.

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. HATs transfer an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, making DNA more accessible for transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer. By inhibiting Gcn5 and pCAF, CPTH6 effectively reduces the acetylation of their target histones, primarily histone H3, leading to chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival[1][2][3].

Mechanism of Action

CPTH6 exerts its biological effects through the specific inhibition of Gcn5 and pCAF HAT activity. This inhibition leads to a decrease in the acetylation of histone H3, particularly at lysine 9 (H3K9ac) and lysine 14 (H3K14ac), as well as non-histone proteins like α-tubulin[2][3][4]. The reduction in histone acetylation results in a more condensed chromatin state, leading to the repression of genes essential for cell cycle progression and survival.

The downstream consequences of CPTH6-mediated HAT inhibition include:

-

Cell Cycle Arrest: Treatment with CPTH6 leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a depletion of cells in the S and G2/M phases[2][4].

-

Induction of Apoptosis: CPTH6 triggers the intrinsic pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and activation of caspases[4][5][6].

-

Autophagy Modulation: In some cellular contexts, CPTH6 has also been shown to impair autophagy[1].

The signaling pathway illustrating the mechanism of action of CPTH6 is depicted below.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. kumc.edu [kumc.edu]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. promega.com [promega.com]

- 5. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of CPTH6 Hydrobromide on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant modulator of epigenetic landscapes, primarily through its inhibitory action on histone acetyltransferases (HATs), specifically Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). This targeted inhibition leads to a cascade of downstream effects, profoundly influencing gene expression and cellular processes. This technical guide provides an in-depth analysis of the molecular effects of CPTH6, with a focus on its impact on gene expression, associated signaling pathways, and detailed experimental methodologies. The information is structured to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Histone acetyltransferases are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription. The HAT enzymes Gcn5 and pCAF are key regulators of these processes and are often dysregulated in various diseases, including cancer. CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide has been identified as a specific inhibitor of Gcn5 and pCAF, making it a valuable tool for studying the roles of these enzymes and a potential therapeutic agent.[1][2] This guide will explore the known effects of CPTH6 on gene and protein expression, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.

Mechanism of Action

CPTH6 selectively inhibits the enzymatic activity of Gcn5 and pCAF histone acetyltransferases.[1] This inhibition leads to a global and specific reduction in the acetylation of histone proteins, particularly H3 and H4, as well as non-histone proteins like α-tubulin.[1][3] The resulting hypoacetylation of chromatin leads to a more condensed chromatin structure, rendering it less accessible to transcription factors and the transcriptional machinery, thereby altering gene expression patterns.

Effects on Gene and Protein Expression

While comprehensive transcriptomic data from microarray or RNA-seq analyses are not extensively published, studies have consistently demonstrated the impact of CPTH6 on the expression levels of key proteins involved in critical cellular processes. These protein-level changes are indicative of underlying alterations in gene expression.

Cell Cycle Regulation

CPTH6 treatment has been shown to induce a G0/G1 phase cell cycle arrest in cancer cell lines.[1] This is accompanied by changes in the expression of key cell cycle regulatory proteins.

| Protein | Effect of CPTH6 Treatment | Cellular Function | Reference |

| p27 | Increased expression | Cyclin-dependent kinase inhibitor, negatively regulates cell cycle progression. | [4] |

| E2F4 | Decreased expression | Transcription factor involved in cell cycle progression. | [4] |

| Rb (Retinoblastoma protein) | Hypophosphorylation (inactivation) | Tumor suppressor that controls the G1/S checkpoint. | [4] |

| Rb2 (p130) | Decreased expression | Member of the Rb family of pocket proteins, involved in cell cycle exit. | [4] |

Apoptosis Induction

A primary outcome of CPTH6 treatment in cancer cells is the induction of apoptosis.[1][3] This is mediated by the modulation of several key apoptotic proteins.

| Protein | Effect of CPTH6 Treatment | Cellular Function | Reference |

| Procaspase-3 | Decreased expression (cleavage to active form) | Executioner caspase in apoptosis. | [4] |

| Procaspase-8 | Decreased expression (cleavage to active form) | Initiator caspase in the extrinsic apoptotic pathway. | [4] |

| Procaspase-9 | Decreased expression (cleavage to active form) | Initiator caspase in the intrinsic apoptotic pathway. | [4] |

| PARP (Poly(ADP-ribose) polymerase) | Increased cleavage | A substrate of activated caspases; its cleavage is a hallmark of apoptosis. | [4] |

| Bcl-2 | No significant change in total expression | Anti-apoptotic protein. | [1] |

| Bcl-xL | No significant change in total expression | Anti-apoptotic protein. | [1] |

Cancer Stem Cell Markers

CPTH6 has demonstrated a preferential inhibitory effect on cancer stem-like cells (CSCs).[3] This is associated with a reduction in the expression of key stemness markers.

| Marker | Effect of CPTH6 Treatment | Function | Reference |

| CD133 | Downregulation | A cell surface marker associated with cancer stem cells in various tumors. | [3] |

| ALDH (Aldehyde dehydrogenase) | Decreased activity/expression | An enzyme involved in detoxification and a functional marker for CSCs. | [3] |

| Nanog | Decreased expression | A transcription factor crucial for maintaining pluripotency and self-renewal. | [3] |

Angiogenesis-Related Gene Expression

Indirect evidence suggests that CPTH6 may downregulate the expression of genes involved in angiogenesis, a critical process for tumor growth and metastasis.

| Gene/Protein | Postulated Effect of CPTH6 Treatment | Function | Reference |

| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Decreased expression | The main receptor for VEGF, a key mediator of angiogenesis. | [5] |

| CCR2 (C-C chemokine receptor type 2) | Decreased expression | Involved in monocyte recruitment and angiogenesis. | [5] |

| MYLK (Myosin light chain kinase) | Decreased expression | Plays a role in cell motility and vascular permeability. | [5] |

| OCIAD2 (Ovarian cancer immuno-reactive antigen domain containing 2) | Decreased expression | Function in cancer is under investigation, but may be linked to cell adhesion and migration. | [5] |

Signaling Pathways Modulated by CPTH6

The alterations in gene and protein expression induced by CPTH6 impact several critical signaling pathways.

Gcn5/pCAF-Mediated Transcriptional Regulation

The primary mechanism of CPTH6 action is the direct inhibition of Gcn5 and pCAF, leading to reduced histone acetylation and subsequent changes in gene transcription.

Caption: CPTH6 inhibits Gcn5/pCAF, reducing histone acetylation and altering gene expression.

Apoptosis Signaling Pathway

CPTH6 induces apoptosis through the activation of both intrinsic and extrinsic caspase cascades.

Caption: CPTH6 triggers apoptosis via activation of initiator and executioner caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CPTH6.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins following CPTH6 treatment.

Materials:

-

This compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of CPTH6 or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Workflow Diagram:

Caption: A streamlined workflow for Western blot analysis of CPTH6-treated cells.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the direct inhibitory effect of CPTH6 on the enzymatic activity of Gcn5 and pCAF.

Materials:

-

This compound

-

Recombinant Gcn5 and pCAF enzymes

-

Histone H3 or H4 substrate

-

Acetyl-CoA (can be radiolabeled with ³H or used in a colorimetric/fluorometric setup)

-

Assay buffer

-

Stop solution

-

Scintillation counter (for radioactive assay) or plate reader (for colorimetric/fluorometric assay)

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, histone substrate, and various concentrations of CPTH6 or vehicle control.

-

Enzyme Addition: Add the recombinant Gcn5 or pCAF enzyme to initiate the reaction.

-

Acetyl-CoA Addition: Add Acetyl-CoA to the wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

-

Detection:

-

Radioactive Assay: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

Colorimetric/Fluorometric Assay: Follow the kit manufacturer's instructions to develop a signal that is proportional to the HAT activity and measure it using a plate reader.

-

-

Data Analysis: Calculate the percentage of HAT inhibition for each concentration of CPTH6 compared to the vehicle control.

Logical Relationship Diagram:

Caption: Logical flow of an in vitro HAT assay to measure CPTH6 inhibitory activity.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the Gcn5 and pCAF histone acetyltransferases. Its activity leads to significant alterations in the expression of genes and proteins that regulate critical cellular processes, including cell cycle progression, apoptosis, and stem cell maintenance. While the direct, global impact on the transcriptome requires further investigation through high-throughput sequencing methods, the existing data on protein expression provide a solid foundation for understanding its mechanism of action. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted effects of CPTH6. Future research should focus on comprehensive gene expression profiling to identify novel downstream targets and pathways, which will be crucial for the continued development of CPTH6 and similar compounds as potential therapeutic agents.

References

- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

The Impact of CPTH6 Hydrobromide on α-Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and pCAF.[1][2][3][4][5] This targeted inhibition leads to a cascade of cellular events, most notably the hypoacetylation of non-histone proteins such as α-tubulin.[2][4] This in-depth technical guide provides a comprehensive overview of the relationship between this compound and α-tubulin acetylation. It details the quantitative effects of CPTH6 on cancer cell viability, provides explicit experimental protocols for the assessment of α-tubulin acetylation, and illustrates the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

The acetylation of α-tubulin at lysine-40 is a critical post-translational modification that plays a pivotal role in regulating microtubule stability and function. This dynamic process is governed by the interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs). CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide has been identified as a potent inhibitor of the Gcn5 and pCAF HATs.[1][2][3][4][5] By impeding the activity of these enzymes, CPTH6 disrupts the acetylation equilibrium, leading to a significant reduction in acetylated α-tubulin levels. This perturbation of the microtubule network has profound consequences for cellular processes such as cell division, migration, and apoptosis, making CPTH6 a compound of interest in cancer research.[1][3][6]

Quantitative Effects of this compound on Cell Viability

CPTH6 has demonstrated significant cytotoxic effects across a range of cancer cell lines, with a notable impact on non-small cell lung cancer (NSCLC) and lung cancer stem-like cells (LCSCs). The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies.

| Cell Line Type | Cell Line | IC50 (µM) at 72h | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | 73 | [1] |

| H1299 | 65 | [1] | |

| Calu-1 | 77 | [1] | |

| A427 | 81 | [1] | |

| Calu-3 | 85 | [1] | |

| HCC827 | 205 | [1] | |

| H460 | 147 | [1] | |

| H1975 | 198 | [1] | |

| H1650 | 83 | [1] | |

| Lung Cancer Stem-like Cells (LCSCs) | LCSC136 | 21 | [7] |

| LCSC36 | 23 | [7] | |

| LCSC18 | 12 | [7] | |

| LCSC196 | 36 | [7] | |

| LCSC223 | 25 | [7] | |

| LCSC229 | 29 | [7] | |

| LCSC143 | 67 | [7] |

Signaling Pathway and Mechanism of Action

CPTH6 exerts its effects by directly inhibiting the enzymatic activity of Gcn5 and pCAF histone acetyltransferases. This inhibition prevents the transfer of acetyl groups to their substrate proteins, including α-tubulin. The resulting hypoacetylation of α-tubulin is believed to destabilize microtubules, leading to cell cycle arrest and the induction of apoptosis.

Caption: CPTH6 inhibits Gcn5/pCAF, reducing α-tubulin acetylation and causing apoptosis.

Experimental Protocols

Western Blotting for α-Tubulin Acetylation

This protocol outlines the detection of acetylated α-tubulin levels in cell lysates following treatment with CPTH6.

Materials:

-

This compound

-

Cancer cell lines (e.g., H1299)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated-α-tubulin (Clone 6-11B-1)

-

Rabbit anti-α-tubulin (loading control)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of CPTH6 (e.g., 20-100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (α-tubulin or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the loading control.

Caption: Workflow for Western blot analysis of α-tubulin acetylation.

Immunofluorescence for α-Tubulin Acetylation

This protocol describes the visualization of acetylated α-tubulin in cells treated with CPTH6 using immunofluorescence microscopy.

Materials:

-

This compound

-

Cancer cell lines

-

Glass coverslips

-

Cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (1% BSA in PBST)

-

Primary antibody: Mouse anti-acetylated-α-tubulin (Clone 6-11B-1)

-

Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate. After overnight adherence, treat with CPTH6 as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with anti-acetylated-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBST and counterstain nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Conclusion

This compound is a potent inhibitor of Gcn5 and pCAF HATs, leading to a marked reduction in α-tubulin acetylation. This activity translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in non-small cell lung cancer and its stem-like cell populations. The experimental protocols provided herein offer robust methods for quantifying and visualizing the impact of CPTH6 on this crucial post-translational modification. Further investigation into the downstream consequences of CPTH6-induced α-tubulin hypoacetylation will be instrumental in fully elucidating its therapeutic potential.

References

- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of CPTH6 Hydrobromide: A Histone Acetyltransferase Inhibitor Targeting Cancer Stem-Like Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a novel thiazole (B1198619) derivative, has emerged as a promising anti-cancer agent through its targeted inhibition of the histone acetyltransferases (HATs) p300/CBP-associated factor (pCAF) and General Control Non-derepressible 5 (Gcn5). Preclinical investigations have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, with a noteworthy preferential activity against lung cancer stem-like cells (LCSCs). This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in the advancement of novel oncology therapeutics.

Introduction

The epigenetic landscape of cancer has become a focal point for therapeutic intervention. Histone acetyltransferases (HATs) are critical enzymes in this domain, regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is frequently implicated in tumorigenesis and cancer progression. This compound has been identified as a selective inhibitor of the Gcn5 and pCAF HATs, positioning it as a compelling candidate for anti-cancer drug development.[1] This document synthesizes the available preclinical findings to provide a detailed understanding of its biological activities and therapeutic potential.

Mechanism of Action

CPTH6 exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of Gcn5 and pCAF.[1] This inhibition leads to a global reduction in histone H3 and H4 acetylation, as well as decreased acetylation of the non-histone protein α-tubulin.[1] The hypoacetylation of these key proteins disrupts the regulation of gene expression and microtubule dynamics, ultimately culminating in cell cycle arrest and apoptosis.[1]

Signaling Pathway

The inhibition of Gcn5 and pCAF by CPTH6 initiates a cascade of events that promote apoptosis. A key mechanism involves the mitochondrial pathway of apoptosis, characterized by a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[1] This process is further modulated by the involvement of Bcl-2 family proteins.[1]

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines, demonstrating a broad spectrum of efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies.

Table 1: IC50 Values of CPTH6 in Lung Cancer Stem-like Cell (LCSC) Lines [2]

| LCSC Line | IC50 (μM) |

| LCSC18 | 12 |

| LCSC136 | 21 |

| LCSC36 | 23 |

| LCSC223 | 25 |

| LCSC229 | 29 |

| LCSC196 | 36 |

| LCSC143 | 67 |

Table 2: Effects of CPTH6 on Leukemia Cell Lines [1][3]

| Cell Line | Effect | Concentration/Time |

| U-937, HL-60 | Inhibition of cell viability | 5-100 μM, 24-72h |

| U-937, HL-60 | Accumulation in G0/G1 phase | 100 μM |

| U-937 | Induction of apoptosis | 10-100 μM, 24-72h |

| U-937 | Inhibition of H3/H4 histone acetylation | Time and concentration-dependent |

| U-937 | Inhibition of α-tubulin acetylation | Time and concentration-dependent |

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor effects of this compound observed in vitro.

Xenograft Models

In a patient-derived lung cancer stem-like cell (LCSC) xenograft model using NOD/SCID mice, intraperitoneal administration of CPTH6 (50 mg/kg, daily for 5 days a week for 3 weeks) resulted in significant inhibition of tumor growth.[4] Furthermore, treated tumors exhibited a reduction in cancer stem cell content, as evidenced by a decreased tumor-initiating capacity in limiting dilution assays.[4][5] Immunohistochemical analysis of these xenografts confirmed an increase in apoptotic cells.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Flow Cytometry)

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

-

Data Analysis: Differentiate cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Western Blotting for Histone and α-Tubulin Acetylation

Protocol:

-

Protein Extraction: Lyse CPTH6-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and total α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their respective total protein levels.

In Vivo Limiting Dilution Assay

Protocol:

-

Cell Preparation: Prepare serial dilutions of cancer cells harvested from CPTH6-treated and control tumors.

-

Cell Injection: Subcutaneously inject the different cell dilutions into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Monitoring: Monitor the mice for tumor formation at the injection sites for a defined period.

-

Data Analysis: Analyze the number of tumors formed at each cell dilution using Extreme Limiting Dilution Analysis (ELDA) software to calculate the cancer stem cell frequency.

Pharmacokinetics and Toxicology

As of the date of this document, there is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or formal toxicology studies of this compound. The development of any therapeutic agent requires a thorough evaluation of its safety profile. Standard preclinical toxicology studies would typically include:

-

Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity Studies: To evaluate the effects of chronic exposure.

-

Safety Pharmacology: To assess the effects on major organ systems (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity Assays: To determine the potential for DNA damage.

Conclusion and Future Directions

The preclinical data for this compound strongly support its continued investigation as a novel anti-cancer agent. Its mechanism of action, involving the inhibition of Gcn5 and pCAF, and its preferential targeting of cancer stem-like cells, addresses key challenges in oncology, namely therapeutic resistance and tumor recurrence.

Future research should focus on several key areas:

-

Pharmacokinetic and Toxicology Studies: Comprehensive evaluation of the ADME and safety profile of this compound is essential for its translation to the clinic.

-

Combination Therapies: Investigating the synergistic potential of CPTH6 with standard-of-care chemotherapies or other targeted agents could enhance its therapeutic efficacy.

-

Biomarker Development: Identifying predictive biomarkers of response to CPTH6 treatment would enable patient stratification and personalized medicine approaches.

References

- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The HAT Inhibitor CPTH6 Hydrobromide: A Technical Guide to its Application in Leukemia Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant subject of investigation in the realm of oncology, particularly in the context of leukemia.[1] This small molecule acts as a specific inhibitor of the Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1] By targeting these key epigenetic modulators, this compound disrupts cellular processes critical for the survival and proliferation of cancer cells. This technical guide provides an in-depth overview of the effects of this compound on leukemia cell lines, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the inhibition of Gcn5 and pCAF HAT activity.[1] This inhibition leads to a state of histone hypoacetylation, which in turn alters gene expression, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on various leukemia cell lines as reported in the scientific literature.

Table 1: Effect of this compound on Cell Viability in Leukemia Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| U-937 | 72h | Not explicitly stated, but significant viability reduction at 100 µM | [2] |

| HL-60 | 72h | Not explicitly stated, but significant viability reduction at 100 µM | [2] |

Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |

| U-937 | 100 | 48h | ~40% (Annexin V positive) | [2] |

| HL-60 | 100 | 48h | ~35% (Annexin V positive) | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| U-937 | 100 | 24h | Increased | Decreased | Decreased | [2] |

| U-937 | 100 | 48h | Further Increased | Further Decreased | Further Decreased | [2] |

| HL-60 | 100 | 24h | Increased | Decreased | Decreased | [2] |

| HL-60 | 100 | 48h | Further Increased | Further Decreased | Further Decreased | [2] |

Signaling Pathways Affected by this compound

This compound-mediated inhibition of Gcn5/pCAF triggers a cascade of events that culminate in cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: Mechanism of this compound action in leukemia cells.

The inhibition of Gcn5/pCAF by this compound leads to decreased histone acetylation, altering gene expression and subsequently inducing cell cycle arrest and apoptosis.

Caption: CPTH6-induced apoptosis pathway in leukemia cells.

CPTH6 inhibits Gcn5/pCAF, leading to reduced acetylation and subsequent activation of p53.[3][4][5][6] This results in the downregulation of the anti-apoptotic protein Bcl-2, triggering the mitochondrial apoptosis pathway.[1]

Caption: CPTH6-induced cell cycle arrest pathway.

Inhibition of Gcn5/pCAF by CPTH6 leads to histone hypoacetylation, which in turn increases the expression of the CDK inhibitor p27 and promotes the dephosphorylation of the Retinoblastoma protein (Rb).[2] This leads to the inhibition of the E2F4 transcription factor, ultimately causing cell cycle arrest in the G0/G1 phase.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemia cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., U-937, HL-60)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed leukemia cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-